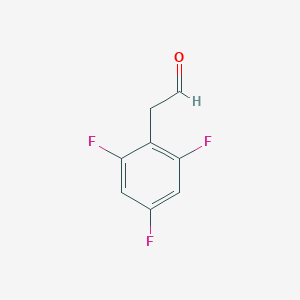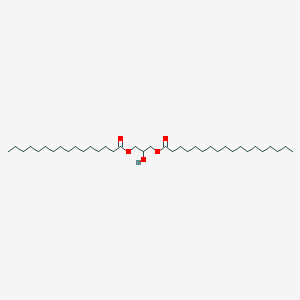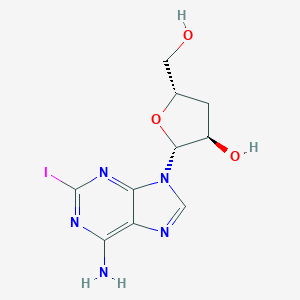
3,4-Difluorobenzotrifluoride
描述
3,4-Difluorobenzotrifluoride is an organic compound with the molecular formula C7H3F5. It is a colorless, odorless liquid that is used in various scientific research fields due to its unique properties. This compound is particularly notable for its applications in organic synthesis and as an intermediate in the production of various chemicals.
作用机制
Target of Action
This compound is a derivative of benzotrifluoride, which is known for its wide applications in organic synthesis
Mode of Action
It’s known that fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of fluorine atoms, which can influence the compound’s interaction with its targets .
Biochemical Pathways
It’s known that fluorinated compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways . More research is needed to elucidate these effects.
Pharmacokinetics
The compound’s physical properties such as its liquid form and relatively low boiling point suggest that it could be readily absorbed and distributed in the body. The presence of fluorine atoms might also impact its metabolic stability .
Result of Action
Given its structural similarity to other fluorinated compounds, it might exhibit unique reactivity that could lead to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Difluorobenzotrifluoride. For instance, temperature and pH could affect its stability and reactivity . Additionally, the presence of other substances in the environment might influence its interactions with targets .
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzotrifluoride can be synthesized by contacting a 3,4-dihalobenzotrifluoride with an effective amount of potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at an elevated temperature under substantially anhydrous conditions . The reaction typically involves the following steps:
- Treating 4-chloro-3-nitrobenzotrifluoride with KF.
- Reducing the nitro group to an amine.
- Diazotizing and preparing the fluoroborate salt.
- Decomposing to the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of polar aprotic solvents and anhydrous conditions is crucial to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3,4-Difluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions where fluorine atoms are substituted with other halogens or functional groups.
Reduction Reactions: The nitro group in its precursor can be reduced to an amine.
Common Reagents and Conditions:
Reagents: Potassium fluoride (KF), cesium fluoride (CsF), polar aprotic solvents.
Conditions: Elevated temperatures, anhydrous conditions
Major Products Formed:
Substitution Products: Various halogenated and functionalized derivatives.
Reduction Products: Amines and other reduced forms.
科学研究应用
3,4-Difluorobenzotrifluoride has a wide range of applications in scientific research, including:
相似化合物的比较
3,4-Dichlorobenzotrifluoride: Similar in structure but contains chlorine atoms instead of fluorine.
2,4-Difluorobenzotrifluoride: Another fluorinated benzotrifluoride with different substitution patterns.
4-Chlorobenzotrifluoride: Contains a single chlorine atom and is used in similar applications.
Uniqueness: 3,4-Difluorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fluorine atoms enhance its reactivity and stability, making it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
1,2-difluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCGQTYWLZSKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345229 | |
| Record name | 3,4-Difluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32137-19-2 | |
| Record name | 1,2-Difluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32137-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to obtain 3,4-Difluorobenzotrifluoride?
A1: One established method involves the pyrolysis of 3-amino-4-fluorobenzotrifluoride via its diazonium tetrafluoroborate intermediate. [] This method highlights the use of readily available fluorinated building blocks in organic synthesis. Another approach utilizes this compound as a key precursor for synthesizing various derivatives, including 3,4-Difluorobenzoic acid. [] This highlights the versatility of this molecule as a starting material for more complex structures.
Q2: How does this compound participate in Diels-Alder reactions?
A3: While this compound itself may not be a direct participant in Diels-Alder reactions, its precursor, 1H,2H-Hexafluorocyclohexa-1,3-diene, exhibits reactivity in these cycloadditions. For example, reacting 1H,2H-Hexafluorocyclohexa-1,3-diene with 3,3,3-trifluoropropyne at high temperatures (200°C) yields 2-trifluoromethyl-4,5,7,7,8,8-hexafluorobicyclo[2,2,2]octa-2,5-diene. [] Interestingly, pyrolysis of this Diels-Alder adduct leads to the formation of this compound. [] This reaction sequence showcases the potential of using Diels-Alder reactions followed by strategic transformations to access specific fluorinated aromatic compounds like this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)



![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)


